(E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide
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Description
(E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide is a useful research compound. Its molecular formula is C17H14N2O3S2 and its molecular weight is 358.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds related to (E)-N-(furan-2-ylmethyl)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzamide have shown significant potential as anticancer agents. Research indicates that novel thioxothiazolidin-4-one derivatives exhibit potent anticancer and antiangiogenic effects in mouse models, highlighting their potential in cancer therapy by inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010). Another study found that certain derivatives of this compound class have moderate to strong antiproliferative activity against human leukemia cell lines, emphasizing the role of the thiazolidinone moiety and the importance of electron-donating groups for their anticancer properties (Chandrappa et al., 2009). Additionally, some thiazolidinones containing the benzothiazole moiety have been evaluated for anticancer activity, with a few demonstrating effectiveness against various cancer cell lines, further supporting the potential of these compounds in cancer treatment (Havrylyuk et al., 2010).
Antimicrobial Activity
Beyond anticancer applications, derivatives of this compound have also been investigated for their antimicrobial properties. For instance, compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole were screened for in vitro antimicrobial activity against various bacterial and fungal species, showing promising results comparable to standard drugs (Patel & Shaikh, 2010). This suggests the potential of these compounds in developing new antimicrobial agents.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-19-16(21)14(24-17(19)23)9-11-4-6-12(7-5-11)15(20)18-10-13-3-2-8-22-13/h2-9H,10H2,1H3,(H,18,20)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJKNEBJOPSSAL-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NCC3=CC=CO3)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.